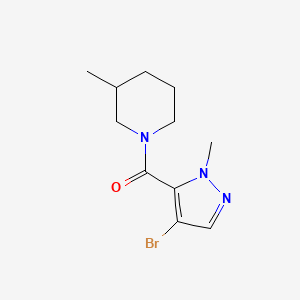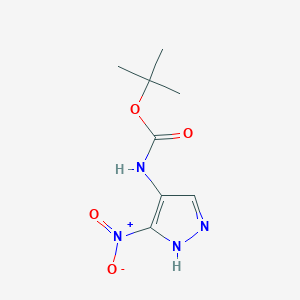methanone](/img/structure/B10907035.png)
[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantyl](morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an adamantyl group, and a morpholino moiety
准备方法
合成路线和反应条件
[3-(5-溴-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基]甲酮的合成通常涉及多个步骤,从制备三唑环开始。三唑环可以通过涉及肼和合适的腈化合物的环化反应来合成。然后分别使用溴和硝酸对三唑环进行溴化和硝化。
金刚烷基通过弗里德尔-克拉夫茨烷基化反应引入,其中金刚烷在路易斯酸催化剂的存在下与合适的烷基化剂反应。最后一步涉及通过亲核取代反应连接吗啉基,其中溴化三唑在碱性条件下与吗啉反应。
工业生产方法
[3-(5-溴-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基]甲酮的工业生产可能涉及对合成路线的优化,以提高产率和纯度。这可能包括使用连续流反应器更好地控制反应条件,以及实施诸如重结晶和色谱法之类的纯化技术。
化学反应分析
反应类型
[3-(5-溴-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基]甲酮经历了各种化学反应,包括:
氧化: 硝基可以进一步氧化形成亚硝基或其他更高氧化态化合物。
还原: 硝基可以使用还原剂(例如在催化剂存在下氢气)还原为氨基。
取代: 溴原子可以在适当的条件下用其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾或三氧化铬。
还原: 带有钯碳 (Pd/C) 催化剂的氢气或硼氢化钠。
取代: 在氢氧化钠等碱存在下,胺或硫醇等亲核试剂。
主要产物
氧化: 形成亚硝基或硝基衍生物。
还原: 形成氨基衍生物。
取代: 形成取代的三唑衍生物。
科学研究应用
[3-(5-溴-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基]甲酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及用作各种有机反应中的试剂。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗应用,包括作为治疗各种疾病的候选药物。
工业: 用于开发先进材料,以及作为某些工业过程中的催化剂。
作用机制
[3-(5-溴-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基]甲酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以结合酶或受体,抑制其活性,从而发挥其生物学作用。三唑环和金刚烷基在其结合亲和力和特异性中起着至关重要的作用。硝基也可能对其反应性和与生物分子的相互作用有所贡献。
相似化合物的比较
类似化合物
- 3-(5-氯-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基甲酮
- 3-(5-氟-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基甲酮
独特性
[3-(5-溴-3-硝基-1H-1,2,4-三唑-1-YL)-1-金刚烷基]甲酮由于存在溴原子而具有独特性,这会影响其反应性和生物活性。
属性
分子式 |
C17H22BrN5O4 |
|---|---|
分子量 |
440.3 g/mol |
IUPAC 名称 |
[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22BrN5O4/c18-14-19-15(23(25)26)20-22(14)17-8-11-5-12(9-17)7-16(6-11,10-17)13(24)21-1-3-27-4-2-21/h11-12H,1-10H2 |
InChI 键 |
NFJHTYWUIAQLSX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
![Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906955.png)
![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10906959.png)
![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)


![1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10906989.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10907013.png)
